1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a benzodioxole ring, a triazole ring, and a thiadiazole ring. These structural features make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-benzodioxole with hydrazine hydrate can form the intermediate, which is then reacted with thiocarbohydrazide to form the thiadiazole ring. Subsequent cyclization with an appropriate azide forms the triazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethylformamide (DMF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The molecular pathways involved may include inhibition of enzyme activity or interference with DNA replication .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE stands out due to its unique combination of structural features. Similar compounds include:
1,2,4-Triazole derivatives: These compounds share the triazole ring but may lack the benzodioxole or thiadiazole rings.
Benzodioxole derivatives: These compounds contain the benzodioxole ring but may not have the triazole or thiadiazole rings.
Thiadiazole derivatives: These compounds include the thiadiazole ring but may not have the triazole or benzodioxole rings.
The uniqueness of this compound lies in its combination of these rings, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H11N7O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-(benzotriazol-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11N7O2S/c1-2-4-12-11(3-1)18-22-23(12)8-15-19-20-17-24(15)21-16(27-17)10-5-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2 |
InChI Key |
OMJCQXZLUQBYND-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4S3)CN5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
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